molecular formula C34H37NO9 B6289855 Fmoc-L-Glu(OtBu)-MPPA CAS No. 864876-95-9

Fmoc-L-Glu(OtBu)-MPPA

Cat. No.: B6289855
CAS No.: 864876-95-9
M. Wt: 603.7 g/mol
InChI Key: RUXPCIYWXLZUEK-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu(OtBu)-MPPA: is a synthetic compound widely used in peptide synthesis. It is a derivative of L-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected by a tert-butyl (OtBu) ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Mechanism of Action

Target of Action

Fmoc-L-Glu(OtBu)-MPPA is a synthetic compound used in peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . It serves as a building block in the formation of peptides, specifically those containing the glutamyl unit .

Mode of Action

The compound works by protecting the amino acid during peptide synthesis . It is a selectively protected building block that, after condensation with an appropriate amine or alcohol, can have its γ-amino and carboxy functions selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are those related to peptide synthesis . The compound is incorporated into the peptide chain during synthesis, and its protective groups are removed at the appropriate stage to allow for the continuation of the peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which are commonly used in peptide synthesis .

Result of Action

The result of the action of this compound is the successful incorporation of the glutamyl unit into the peptide chain . This contributes to the overall structure and function of the synthesized peptide.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of its incorporation into the peptide chain . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Glu(OtBu)-MPPA plays a significant role in biochemical reactions. It is used as a building block in the synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been used in the synthesis of novel dual agonists, highlighting its application in developing treatments for metabolic disorders .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in peptide synthesis. It has been shown to bind to semaglutide with high affinity, and it can be used to study the function of semaglutide in the cell . It influences cell function by participating in the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the synthesis of peptides, where it forms bonds with other amino acids to create peptide chains . These chains can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable and does not degrade easily, making it suitable for long-term studies

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the formation of peptide bonds. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins during its involvement in peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found in the cytoplasm where protein synthesis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Fmoc-L-Glu(OtBu):

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    OtBu Removal: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPCIYWXLZUEK-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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